N'-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group substituted with chlorine and fluorine atoms, a tetrahydroisoquinoline core, and a carbohydrazide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates such as 2-chloro-6-fluorobenzoyl chloride. This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using chromyl chloride . The subsequent steps involve the reaction of 2-chloro-6-fluorobenzoyl chloride with 2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine and fluorine atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromyl chloride, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzoyl chloride: A key intermediate in the synthesis of the compound, with similar reactivity and functional groups.
2-chloro-6-fluorobenzyl chloride:
Uniqueness
N’-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide is unique due to its combination of a tetrahydroisoquinoline core and a carbohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(2-chloro-6-fluorobenzoyl)-2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-23-9-12(10-5-2-3-6-11(10)18(23)26)16(24)21-22-17(25)15-13(19)7-4-8-14(15)20/h4,7-9H,2-3,5-6H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWXFQJXDJHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)CCCC2)C(=O)NNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.